Carmoxirole

Descripción general

Descripción

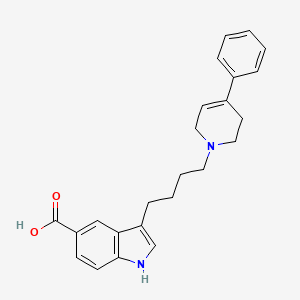

Carmoxirole es un agonista selectivo del receptor de dopamina D2. Es un ácido indolecarboxílico que lleva un sustituyente adicional 4-(4-fenil-1,2,3,6-tetrahidropiridin-1-il)butilo en la posición 3 . This compound se ha investigado principalmente por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente en el manejo de la insuficiencia cardíaca y la hipertensión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de carmoxirole puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, purificación y control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

Carmoxirole sufre varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción pueden variar dependiendo del producto deseado y la reacción específica que se lleva a cabo .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen varios derivados con grupos funcionales modificados. Estos derivados pueden tener diferentes propiedades farmacológicas y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Carmoxirole has been studied for its potential benefits in managing heart failure. A notable study evaluated the effects of this compound on neurohormonal activation and hemodynamics in patients with heart failure. The findings indicated that this compound administration led to significant reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP), alongside improvements in cardiac index and reductions in systemic vascular resistance and arterial pressure .

Key Findings:

- Dosage: 0.25-1.00 mg administered over two days.

- Effects on Neurohormones:

- Norepinephrine: Decreased by 40%

- Vasopressin: Decreased by 19%

- ANP: Decreased by 25%

- Hemodynamic Improvements:

- Cardiac index improved by 20%.

- Mean pulmonary artery pressure decreased by 21%.

Endocrine Applications

This compound's role in modulating prolactin release has been explored through animal studies. In a dual-cannulated ovariectomized rat model, this compound inhibited oestradiol-induced prolactin release, demonstrating similar efficacy to other dopamine agonists like bromocriptine. Interestingly, it also induced a transient oestradiol-independent prolactin release . This suggests potential applications in treating conditions associated with hyperprolactinemia without central side effects.

Study Highlights:

- Model: Ovariectomized rats.

- Dosage: 15 mg/kg.

- Prolactin Release:

- Inhibition of oestradiol-induced release.

- Induction of transient prolactin release independent of oestradiol.

Respiratory Applications

Research has indicated that this compound can enhance ventilatory responses in hypothyroid conditions. In a study involving golden Syrian hamsters, this compound administration improved ventilation during hypoxic exposure specifically in hypothyroid subjects . This suggests its potential utility in respiratory therapies, particularly for patients with compromised thyroid function.

Experimental Results:

- Doses Tested: 0.2 mg/kg and 0.4 mg/kg.

- Ventilation Effects: Increased tidal volume and frequency in hypothyroid hamsters.

- Significance: Enhanced hypoxic responsiveness was observed at the lower dose.

Summary Data Table

Mecanismo De Acción

Carmoxirole ejerce sus efectos uniéndose selectivamente a los receptores de dopamina D2. Esta unión modula la liberación de neurotransmisores como la noradrenalina e influye en la activación simpática. La activación de los receptores de dopamina D2 conduce a varios efectos fisiológicos, incluida la reducción de la precarga y la poscarga en el sistema cardiovascular . Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound incluyen los receptores de dopamina y el sistema renina-angiotensina .

Comparación Con Compuestos Similares

Compuestos similares

Apomorfina: Otro agonista del receptor de dopamina con propiedades farmacológicas similares.

Bromocriptina: Un agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson y otras afecciones.

Cabergolina: Un agonista del receptor de dopamina utilizado para tratar la hiperprolactinemia y otros trastornos.

Singularidad de Carmoxirole

This compound es único en su acción selectiva sobre los receptores periféricos de dopamina D2, lo que lo distingue de otros agonistas de la dopamina que pueden tener efectos en el sistema nervioso central. Esta selectividad hace que this compound sea particularmente valioso en el tratamiento de enfermedades cardiovasculares, ya que modula la activación simpática sin una participación significativa del sistema nervioso central .

Actividad Biológica

Carmoxirole, also known as EMD 45609, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neuropharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its receptor affinities, physiological effects, and relevant case studies.

This compound exhibits a complex pharmacological profile characterized by its interaction with several neurotransmitter receptors:

- Dopamine Receptors : this compound shows a high affinity for dopamine D2 receptors but has negligible binding to D1 receptors. In vitro studies indicate that it acts as a partial agonist at D2 receptors, which is significant for its antihypertensive effects. However, its central dopaminergic activity is weak, as demonstrated by minimal changes in striatal L-DOPA accumulation in vivo even at high doses (up to 100 mg/kg) .

- Serotonin Receptors : The compound also exhibits notable affinity for 5-HT1A receptors, suggesting potential implications in mood regulation and anxiety disorders .

- Adrenergic Receptors : this compound has low affinity for alpha-1 and alpha-2 adrenergic receptors, which aligns with its profile of not significantly affecting hypothalamic L-DOPA accumulation .

Physiological Effects

This compound's biological activity extends to various physiological effects:

- Antihypertensive Activity : In animal models, this compound demonstrated significant depressor activity. Its mechanism appears to involve inhibition of noradrenaline release from peripheral sympathetic nerves, mediated through its action on D2 receptors .

- Ventilatory Response : In studies involving hypothyroid hamsters, this compound administration resulted in increased ventilation rates. This effect was attributed to enhanced frequency and tidal volume during hypoxic conditions, indicating its potential role in respiratory modulation .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical and experimental settings:

Case Study: Ventilatory Effects in Hypothyroid Hamsters

A study evaluated the effects of this compound on ventilation control in hypothyroid male golden Syrian hamsters. The results indicated that:

- This compound significantly increased ventilation in hypothyroid hamsters compared to vehicle treatment (P<0.01).

- The increase was due to both an elevated frequency of breathing and an increase in tidal volume at specific doses .

Summary of Key Research Findings

The following table summarizes critical findings from various studies on this compound's biological activity:

Propiedades

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSOIHMEOKEZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043892 | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98323-83-2 | |

| Record name | Carmoxirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoxirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOXIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []

ANone: Research suggests that this compound exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.

ANone: In vitro and ex vivo studies demonstrate that this compound inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that this compound may possess antithrombotic properties.

ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that this compound inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.

ANone: this compound is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []

ANone: The plasma half-life of this compound is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.

ANone: Studies in normal volunteers found no significant effect of this compound on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []

ANone: Studies in both animals and humans have yielded conflicting results regarding this compound's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.

ANone: Yes, preliminary research suggests that this compound may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []

ANone: this compound, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.